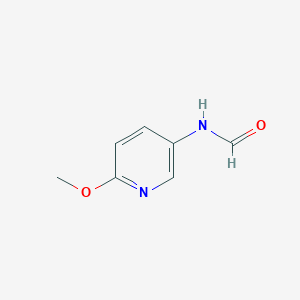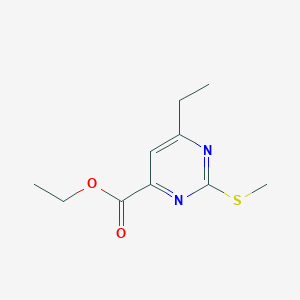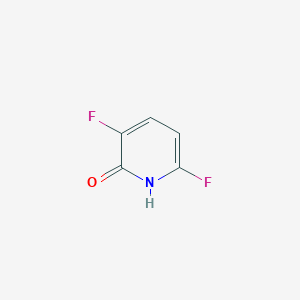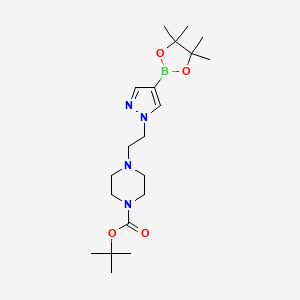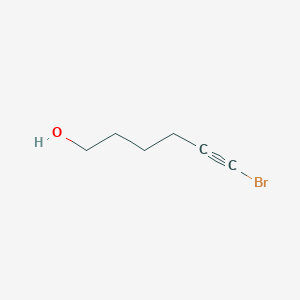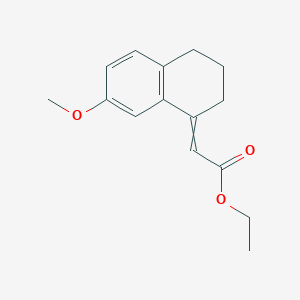
Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate is an organic compound with the molecular formula C16H20O3 This compound is characterized by its unique structure, which includes a naphthylidene moiety and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate typically involves the reaction of 7-methoxy-1,2,3,4-tetrahydro-1-naphthaldehyde with ethyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include boron tribromide and dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may act on enzymes or receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: An important structural motif in various natural products and therapeutic compounds.
Thiazoles: Known for their diverse biological activities, including antimicrobial and antiviral properties.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A related compound with applications in organic synthesis and as a solvent.
Uniqueness: Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate is unique due to its specific structure, which combines a naphthylidene moiety with an ethyl acetate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
6836-20-0 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetate |
InChI |
InChI=1S/C15H18O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h7-10H,3-6H2,1-2H3 |
InChI Key |
HMCZXRUEDOKTLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCCC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


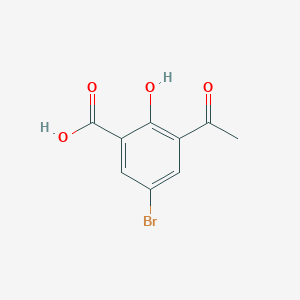
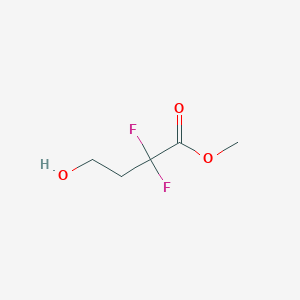
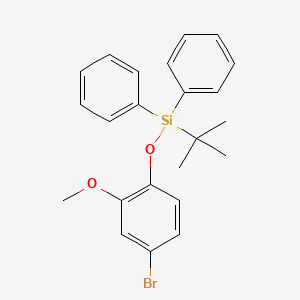
![Cyclohexanone, 2-[2-(4-chlorophenyl)-2-oxoethyl]-](/img/structure/B8673250.png)
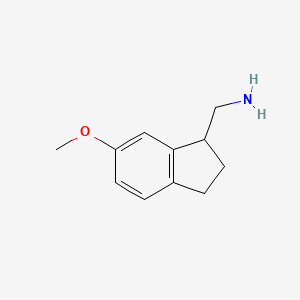
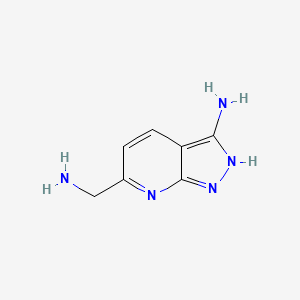
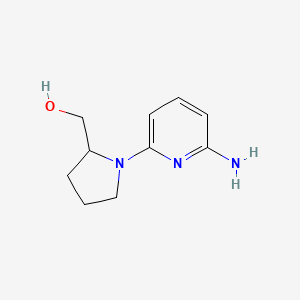
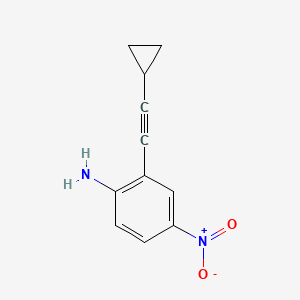
![5-Iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B8673305.png)
